molecular formula C9H11F B13992856 1-(2-Fluoroethyl)-4-methylbenzene CAS No. 50561-92-7

1-(2-Fluoroethyl)-4-methylbenzene

Cat. No.: B13992856
CAS No.: 50561-92-7
M. Wt: 138.18 g/mol
InChI Key: PLFWJOGWUGKZHU-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2-fluoroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoroethyl)-4-methylbenzene typically involves the alkylation of toluene (4-methylbenzene) with 2-fluoroethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide. The general reaction scheme is as follows:

C6H5CH3+BrCH2CH2FC6H4(CH3)(CH2CH2F)+HBr\text{C}_6\text{H}_5\text{CH}_3 + \text{BrCH}_2\text{CH}_2\text{F} \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)(\text{CH}_2\text{CH}_2\text{F}) + \text{HBr} C6​H5​CH3​+BrCH2​CH2​F→C6​H4​(CH3​)(CH2​CH2​F)+HBr

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant flow rates. The use of catalysts, such as palladium or copper, can also improve the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoroethyl)-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluoroethyl group can be reduced to an ethyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 4-methylbenzoic acid.

    Reduction: 1-(2-Ethyl)-4-methylbenzene.

    Substitution: 1-(2-Iodoethyl)-4-methylbenzene.

Scientific Research Applications

1-(2-Fluoroethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-methylbenzene depends on its specific application. In medicinal chemistry, the fluoroethyl group can enhance the metabolic stability and membrane permeability of drug candidates. The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.

    4-Fluorotoluene: Contains a fluorine atom directly attached to the benzene ring, leading to distinct electronic effects.

    1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

1-(2-Fluoroethyl)-4-methylbenzene is unique due to the presence of both a fluoroethyl group and a methyl group on the benzene ring. This combination imparts specific chemical properties, such as increased lipophilicity and potential for selective interactions with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

50561-92-7

Molecular Formula

C9H11F

Molecular Weight

138.18 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methylbenzene

InChI

InChI=1S/C9H11F/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7H2,1H3

InChI Key

PLFWJOGWUGKZHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCF

Origin of Product

United States

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